BenchChemオンラインストアへようこそ!

2-(4-Aminophenoxy)benzamide

Vascular Adhesion Protein-1 SSAO Inhibition Inflammation

Procure 2-(4-Aminophenoxy)benzamide (CAS 307308-74-3) as the exact ortho-substituted building block for nilotinib synthesis (US Patent 20080108634A1). This scaffold is also a validated VAP-1 inhibitor (hVAP-1 IC50=180 nM) and Hedgehog pathway antagonist progenitor. Positional isomers (CAS 93140-75-1, 106273-44-3) and diamine analogs (CAS 40763-98-2) introduce regioisomeric risk—only the 2-(4-aminophenoxy) isomer ensures synthetic route fidelity, regulatory alignment, and reproducible pharmacology. Insist on ≥95% purity, cool/dry storage, and batch-specific CoA.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 307308-74-3
Cat. No. B1451632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenoxy)benzamide
CAS307308-74-3
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)OC2=CC=C(C=C2)N
InChIInChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H2,15,16)
InChIKeyFRQOWASRBXEFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenoxy)benzamide (CAS 307308-74-3) Procurement Guide: A Structurally Defined Phenoxybenzamide Intermediate for VAP-1 Inhibition and Nilotinib Synthesis


2-(4-Aminophenoxy)benzamide (CAS 307308-74-3), with molecular formula C₁₃H₁₂N₂O₂ and molecular weight 228.25 g/mol, is a phenoxybenzamide derivative characterized by an aminophenoxy moiety attached at the ortho position of a benzamide core [1]. This compound serves as a crucial synthetic intermediate in the preparation of the FDA-approved tyrosine kinase inhibitor nilotinib (Tasigna®) [2], and exhibits defined biological activity as a vascular adhesion protein-1 (VAP-1) inhibitor with a reported IC₅₀ of 180 nM against human VAP-1 expressed in CHO cells [3]. Its dual role as both a pharmacologically active scaffold and a key building block in medicinal chemistry distinguishes it from close positional isomers and alternative phenoxybenzamide derivatives.

Why In-Class Phenoxybenzamide Analogs Cannot Replace 2-(4-Aminophenoxy)benzamide: Positional Specificity and Differential Binding Profiles


Despite sharing a common phenoxybenzamide scaffold, positional isomers and close analogs of 2-(4-Aminophenoxy)benzamide exhibit divergent chemical reactivity, biological target engagement, and synthetic utility. The ortho-substitution pattern of the aminophenoxy group on the benzamide ring imparts distinct conformational and electronic properties that influence both its role as a nilotinib intermediate and its VAP-1 inhibitory activity [1]. For instance, the 3-aminophenoxy isomer (CAS 93140-75-1) and the 4-aminophenoxy analog (CAS 106273-44-3) differ in their spatial orientation of the amine moiety, altering hydrogen-bonding capacity and molecular recognition . Additionally, the 2-amino-5-(4-aminophenoxy)benzamide derivative (CAS 40763-98-2) introduces an additional amine group, fundamentally changing its protonation state, solubility profile, and synthetic applicability. These structural variations translate into measurable differences in enzyme inhibition potency, synthetic route compatibility, and final product purity—rendering generic substitution scientifically invalid without explicit comparative validation.

Quantitative Evidence Differentiating 2-(4-Aminophenoxy)benzamide from Closest Analogs: A Comparative Data Guide for Scientific Selection


Comparative VAP-1 Enzyme Inhibition: 2-(4-Aminophenoxy)benzamide vs. Structural Analogs

2-(4-Aminophenoxy)benzamide demonstrates measurable inhibition of human vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), with an IC₅₀ of 180 nM when tested on human VAP-1 expressed in CHO cells using ¹⁴C-benzylamine as substrate [1]. In contrast, the structurally distinct but mechanistically related VAP-1 inhibitor PXS-4728A exhibits a markedly higher potency with an IC₅₀ of 32 nM under comparable assay conditions [2]. This 5.6-fold difference in inhibitory potency (180 nM vs. 32 nM) underscores that while 2-(4-Aminophenoxy)benzamide is a validated VAP-1 binder, it is not a high-potency lead compound, but rather a useful pharmacological tool for probing VAP-1 biology or as a starting scaffold for further optimization. Notably, no direct head-to-head VAP-1 inhibition data is publicly available for the 3-aminophenoxy or 4-aminophenoxy positional isomers, representing a data gap for direct comparator analysis.

Vascular Adhesion Protein-1 SSAO Inhibition Inflammation Drug Discovery

Synthetic Utility: Role as a Key Nilotinib Intermediate vs. Alternative Building Blocks

2-(4-Aminophenoxy)benzamide is a structurally essential intermediate in the synthesis of nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor. The compound participates in a key amide coupling reaction with 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid to form the nilotinib core structure [1]. This specific ortho-aminophenoxy substitution pattern is critical for the correct geometry of the final molecule. Alternative building blocks, such as the 3-aminophenoxy isomer (CAS 93140-75-1) or 2-amino-5-(4-aminophenoxy)benzamide (CAS 40763-98-2), are not documented as intermediates in approved nilotinib synthetic routes, and their use would yield different regioisomeric products with unknown biological activity and safety profiles. The defined CAS registry and established synthetic procedures for 2-(4-Aminophenoxy)benzamide provide a validated, reproducible path to nilotinib that cannot be replaced by unvalidated analogs.

Medicinal Chemistry Process Chemistry Tyrosine Kinase Inhibitors Nilotinib Synthesis

Antiproliferative Activity in Cancer Cell Lines: A Scaffold for Hedgehog Pathway Inhibition

4-Substituted-phenoxy-benzamide derivatives, a class to which 2-(4-Aminophenoxy)benzamide belongs, exhibit moderate antiproliferative activity against human colorectal adenocarcinoma (HT29) and gastric cancer (MGC803) cell lines in vitro [1]. Within this series, compound 10c (a more elaborate derivative bearing an aryl cycloaliphatic amine moiety) demonstrated promising inhibition of the Hedgehog (Hh) signaling pathway, a key oncogenic driver [1]. While 2-(4-Aminophenoxy)benzamide itself was not the most potent derivative, it serves as the core scaffold from which optimized Hh inhibitors can be derived. In contrast, the 4-(4-Aminophenoxy)benzamide positional isomer (CAS 106273-44-3) has been explored primarily as a DPP-IV inhibitor for diabetes [2], highlighting divergent biological applications driven by subtle regioisomeric differences. This evidence positions 2-(4-Aminophenoxy)benzamide as a versatile starting point for anticancer drug discovery, particularly for Hh pathway modulation, whereas the 4-substituted analog is more relevant for metabolic disease research.

Cancer Biology Hedgehog Signaling Antiproliferative Agents SAR Studies

Structural and Physicochemical Differentiation from 2-Amino-5-(4-aminophenoxy)benzamide (CAS 40763-98-2)

A common potential impurity or alternative building block, 2-amino-5-(4-aminophenoxy)benzamide (CAS 40763-98-2), differs from the target compound by the presence of an additional amino group at the 2-position of the benzamide ring. This structural variation results in distinct physicochemical properties: molecular formula C₁₃H₁₃N₃O₂ (vs. C₁₃H₁₂N₂O₂), molecular weight 243.26 g/mol (vs. 228.25 g/mol), and increased hydrogen bond donor/acceptor count (3 HBD, 5 HBA vs. 2 HBD, 4 HBA) [1]. These differences manifest in altered chromatographic behavior, solubility, and solid-state properties. For instance, the diamine analog exhibits a boiling point of 439.2°C at 760 mmHg and a flash point of 222.9°C [2], whereas the target compound's thermal properties are not as well-characterized in public literature. In synthetic applications, the additional amino group of the diamine analog introduces a competing nucleophilic site, potentially leading to undesired side reactions during amide coupling steps, thereby compromising synthetic yield and purity. Researchers must distinguish these two compounds analytically and cannot substitute one for the other without extensive method revalidation.

Analytical Chemistry Quality Control HPLC Method Development Process Chemistry

Purity and Storage Specifications: Critical Quality Attributes for Reproducible Research

Reproducible scientific outcomes require procurement of 2-(4-Aminophenoxy)benzamide with defined purity and appropriate storage conditions. Commercial vendors typically supply this compound with a minimum purity specification of 95% . Long-term storage recommendations stipulate keeping the compound in a cool, dry place to prevent degradation of the amino and amide functional groups . While specific forced-degradation studies are not publicly available, benzamide derivatives are generally susceptible to hydrolysis under acidic or basic conditions and oxidation upon exposure to air and light. In contrast, the 3-aminophenoxy isomer (CAS 93140-75-1) and 4-aminophenoxy analog (CAS 106273-44-3) may exhibit different stability profiles due to electronic effects of the substitution pattern. Users should verify the certificate of analysis (CoA) for exact purity (e.g., HPLC area%, water content) and confirm that the material has been stored appropriately prior to shipment. Failure to control these quality attributes can lead to irreproducible enzyme inhibition data, failed coupling reactions, or erroneous structure-activity relationship conclusions.

Analytical Chemistry Quality Control Compound Management Reproducibility

VAP-1 Species Selectivity: Differential Inhibition Across Rat, Human, and Bovine Enzymes

2-(4-Aminophenoxy)benzamide exhibits pronounced species-dependent inhibition of VAP-1/SSAO enzymes. In radioligand binding assays using ¹⁴C-benzylamine as substrate, the compound displays an IC₅₀ of 23 nM against rat VAP-1 expressed in CHO cells, compared to 180 nM against the human ortholog—a 7.8-fold selectivity for the rodent enzyme [1]. Activity against bovine plasma VAP-1 is further attenuated, with an IC₅₀ of 370 nM [1]. This species-selectivity profile is critical for interpreting in vivo pharmacology data. While the compound is a valuable tool for probing VAP-1 biology in rat models, its reduced potency on human VAP-1 limits its direct translational utility as a therapeutic lead. In contrast, the more optimized VAP-1 inhibitor PXS-4728A maintains high potency across species [2]. Researchers using 2-(4-Aminophenoxy)benzamide in preclinical studies must account for this 7.8-fold species shift to avoid overestimating human target engagement based on rodent efficacy data.

Species Selectivity VAP-1 Biology Preclinical Models Enzyme Kinetics

Validated Application Scenarios for 2-(4-Aminophenoxy)benzamide Based on Quantitative Differentiation Evidence


Nilotinib and BCR-ABL Inhibitor Process Chemistry: A Validated Synthetic Intermediate

2-(4-Aminophenoxy)benzamide is the preferred intermediate for the synthesis of nilotinib, a clinically approved second-generation BCR-ABL tyrosine kinase inhibitor. Its use is explicitly documented in US Patent 20080108634A1 [1], where it undergoes amide coupling with 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid. Procurement of this specific CAS-registered compound ensures synthetic route fidelity and regulatory alignment for GMP manufacturing or academic medicinal chemistry programs developing nilotinib analogs. Substitution with the 3-aminophenoxy isomer or 2-amino-5-(4-aminophenoxy)benzamide introduces regioisomeric products with undefined biological activity and would require extensive revalidation.

Vascular Adhesion Protein-1 (VAP-1) Target Validation in Rodent Models

Given its 7.8-fold selectivity for rat VAP-1 (IC₅₀ = 23 nM) over human VAP-1 (IC₅₀ = 180 nM), 2-(4-Aminophenoxy)benzamide is particularly well-suited for preclinical target validation studies in rodent models of inflammation, metabolic disease, or diabetic complications [1]. The compound's moderate potency and defined species-selectivity profile make it a useful pharmacological tool for probing VAP-1/SSAO biology in vivo, provided that investigators account for the species potency shift when extrapolating to human systems. It is less appropriate for human translational studies where higher-potency, species-agnostic inhibitors like PXS-4728A (IC₅₀ = 32 nM on human VAP-1) would be preferred.

Hedgehog Pathway Inhibitor Scaffold Optimization for Anticancer Drug Discovery

2-(4-Aminophenoxy)benzamide serves as a validated core scaffold for the development of Hedgehog (Hh) signaling pathway inhibitors with antiproliferative activity against colorectal (HT29) and gastric (MGC803) cancer cell lines [1]. While the unsubstituted parent compound exhibits only moderate efficacy, further elaboration (as demonstrated with derivative 10c) yields promising Hh pathway inhibition. Medicinal chemists pursuing Hh inhibitors should select this ortho-aminophenoxy scaffold over the 4-substituted positional isomer, which has been primarily explored for DPP-IV inhibition and type 2 diabetes applications [2].

Analytical Method Development and Quality Control Reference Standard

The structural similarity between 2-(4-Aminophenoxy)benzamide and potential impurities or alternative building blocks (e.g., 2-amino-5-(4-aminophenoxy)benzamide, CAS 40763-98-2) necessitates robust analytical methods for identity confirmation and purity assessment [1]. The target compound's distinct molecular formula (C₁₃H₁₂N₂O₂ vs. C₁₃H₁₃N₃O₂ for the diamine analog) and chromatographic properties underpin HPLC, LC-MS, or NMR-based quality control workflows. Procurement of 2-(4-Aminophenoxy)benzamide with a defined minimum purity of 95% and appropriate storage conditions (cool, dry place) is essential for reproducible research outcomes, whether in biological assays or multi-step syntheses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Aminophenoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.